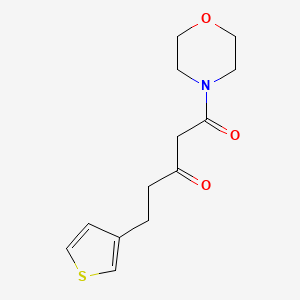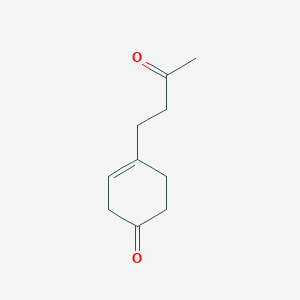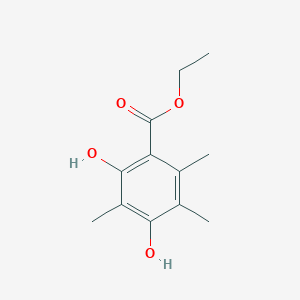
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid and features two hydroxyl groups and three methyl groups on the benzene ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-3,5,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Ethyl 2,4,6-trimethylbenzoate
Uniqueness
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of hydroxyl and ester functional groups also provides versatility in its applications and potential for further chemical modifications.
Propriétés
Numéro CAS |
81345-10-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(15)9-6(2)7(3)10(13)8(4)11(9)14/h13-14H,5H2,1-4H3 |
Clé InChI |
NHKFCDQZJNYGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=C1C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



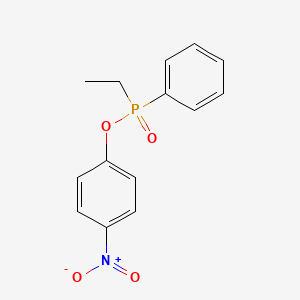
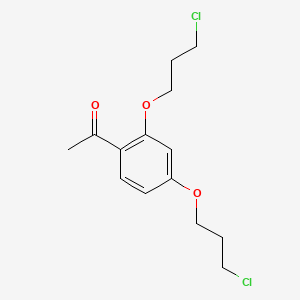


![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
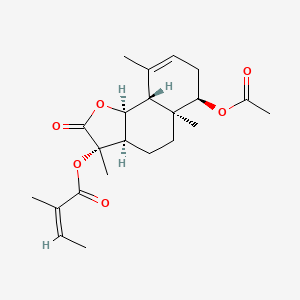
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
